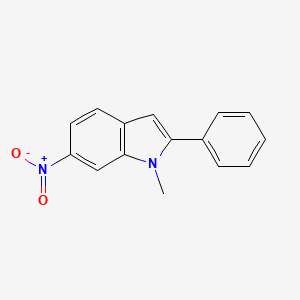

1-Methyl-6-nitro-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

857380-23-5 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-methyl-6-nitro-2-phenylindole |

InChI |

InChI=1S/C15H12N2O2/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(17(18)19)10-15(12)16/h2-10H,1H3 |

InChI Key |

CLNKYGMNGZFXSG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 6 Nitro 2 Phenyl 1h Indole and Analogous Structures

Strategic Approaches for Indole (B1671886) Ring Formation in Functionalized Systems

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. nih.gov For a polysubstituted target like 1-methyl-6-nitro-2-phenyl-1H-indole, the choice of synthetic strategy is critical and often depends on the availability of starting materials and the desired substitution pattern. Several classical methods, including the Fischer, Reissert, Madelung, and Bartoli syntheses, provide powerful platforms for accessing functionalized indoles. rsc.orgrsc.org

Fischer Indole Synthesis: Modern Adaptations for Substituted Phenylhydrazines and Carbonyl Compounds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a ketone or aldehyde. thermofisher.comvaia.com

To synthesize a 6-nitro-2-phenyl-indole precursor via this method, (4-nitrophenyl)hydrazine would be reacted with acetophenone (B1666503). The resulting phenylhydrazone, upon treatment with an acid catalyst, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgnih.govmdpi.com

Key steps in the mechanism include:

Formation of the phenylhydrazone from (4-nitrophenyl)hydrazine and acetophenone.

Tautomerization to the enamine ('ene-hydrazine') form. wikipedia.org

Protonation followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which forms a new carbon-carbon bond. youtube.com

Rearomatization and cyclization to form an aminoindoline intermediate.

Elimination of ammonia to yield the final indole product. wikipedia.orgnih.govmdpi.com

Modern adaptations of the Fischer synthesis often focus on the choice of acid catalyst and reaction conditions to improve yields and regioselectivity, especially with unsymmetrical ketones. byjus.comsharif.edu A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed as catalysts. wikipedia.orgnih.govmdpi.com The Buchwald modification allows for the synthesis of the necessary N-arylhydrazone intermediate via a palladium-catalyzed cross-coupling of an aryl bromide and a hydrazone, expanding the scope of the reaction. wikipedia.org

| Reactant 1 | Reactant 2 | Key Intermediate | Typical Catalysts |

|---|---|---|---|

| (4-Nitrophenyl)hydrazine | Acetophenone | Acetophenone (4-nitrophenyl)hydrazone | Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃) |

Reissert Indole Synthesis: Elaboration via o-Nitrotoluene Precursors

The Reissert indole synthesis offers an alternative route that is particularly well-suited for preparing indoles with specific substitution patterns, starting from ortho-nitrotoluenes. wikipedia.orgchemeurope.com This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, which has shown better results than sodium ethoxide. wikipedia.orgchemeurope.com

For a 6-nitro substituted indole, the starting material would be 2,4-dinitrotoluene. The key steps are:

Condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com

Reductive cyclization of the pyruvate (B1213749) intermediate, commonly using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org

The resulting indole-2-carboxylic acid can then be decarboxylated by heating to give the desired indole. wikipedia.org

This method is advantageous for synthesizing indole-2-carboxylic acids, which can be valuable intermediates for further functionalization. researchgate.net A modification by Butin involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Step |

|---|---|---|---|

| o-Nitrotoluene derivative | 1) Diethyl oxalate, Potassium ethoxide 2) Zinc, Acetic acid | Indole-2-carboxylic acid | Decarboxylation (Heat) |

Madelung Indole Synthesis: Base-Catalyzed Cyclization and Milder Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions, such as sodium or potassium alkoxides heated to 200–400 °C, are harsh and limit the reaction's scope to substrates lacking sensitive functional groups. wikipedia.org The synthesis proceeds via the base-catalyzed thermal cyclization of an N-acyl-o-toluidine. wikipedia.org

To apply this to the target molecule's core structure, a potential precursor would be N-(4-nitro-2-methylphenyl)benzamide. The strong base would deprotonate both the amide nitrogen and the benzylic methyl group, leading to a cyclization onto the amide carbonyl. wikipedia.org

Due to the harshness of the traditional Madelung synthesis, several milder variants have been developed. These modifications often involve activating the benzylic position with electron-withdrawing groups or using alternative bases. researchgate.net For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed under less vigorous conditions. wikipedia.org Other developments have shown that groups like tosyl or cyano can facilitate cyclization under milder conditions. acs.org

Bartoli Indole Synthesis: Regioselective Annulation of Ortho-Substituted Nitroarenes with Vinyl Grignard Reagents

The Bartoli indole synthesis is a highly effective method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes. wikipedia.orgsynarchive.com The reaction requires three equivalents of a vinyl Grignard reagent and proceeds through a distinctive mechanism. wikipedia.orgonlineorganicchemistrytutor.com The presence of an ortho-substituent on the nitroarene is crucial for the reaction's success, as it provides the steric impetus for a key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

To generate a 2-phenyl-6-nitro-indole precursor, one might start with 1,3-dinitrobenzene. However, the Bartoli synthesis typically yields 7-substituted indoles, and the regioselectivity for other positions can be challenging to control. The general mechanism involves:

Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which decomposes to a nitrosoarene. wikipedia.orgquimicaorganica.org

Reaction of the nitrosoarene with a second equivalent of the Grignard reagent. wikipedia.org

A sterically-driven wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

Cyclization and tautomerization. wikipedia.org

Reaction with a third equivalent of the Grignard reagent, followed by an aqueous workup to yield the indole. wikipedia.orgjk-sci.com

This method's strength lies in its ability to construct indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings, a feat that can be difficult with other named reactions. wikipedia.org

Targeted Installation of Substituents on the Indole Core

Once the core indole structure is formed, the final substituent, in this case, the N-methyl group, must be installed. The regioselectivity of this step is critical.

Regioselective N-Methylation Strategies at the Indole Nitrogen Atom

The N-alkylation of indoles can be challenging as C-alkylation, particularly at the C3 position, can be a competing reaction. researchgate.net However, the nitrogen atom of the indole ring is nucleophilic and can be selectively methylated under appropriate conditions. researchgate.net

For the N-methylation of 6-nitro-2-phenyl-1H-indole to produce the final target compound, several methods can be employed:

Classical N-alkylation: Using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base is a common approach. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, acetone) can influence the N- versus C-alkylation ratio. For N-substitution, removing the acidic N-H proton with a suitable base is a key step. bhu.ac.in

Phase-Transfer Catalysis: This method can facilitate N-alkylation under milder, heterogeneous conditions, often leading to improved yields and selectivity.

Modern Methylating Agents: Recent research has explored safer and more selective methylating agents. For example, phenyl trimethylammonium iodide has been reported as an effective reagent for the monoselective N-methylation of indoles, showing high functional group tolerance, which is crucial for a substrate containing a nitro group. acs.orgnih.gov Another study demonstrated the use of magnesium oxide as a recyclable base with dimethyl carbonate as a green methylating agent. researchgate.net

The presence of the electron-withdrawing nitro group at the 6-position and the phenyl group at the 2-position will influence the reactivity of the indole nitrogen. However, protocols have been shown to be effective for N-methylating indoles bearing a range of functional groups, including nitro groups. acs.orgnih.gov

| Method | Methylating Agent | Base/Catalyst | Key Advantages |

|---|---|---|---|

| Classical Alkylation | Methyl iodide, Dimethyl sulfate | NaH, K₂CO₃ | Well-established, readily available reagents. |

| Phase-Transfer Catalysis | Methyl iodide | Quaternary ammonium (B1175870) salts | Milder conditions, improved selectivity. |

| Modern Reagents | Phenyl trimethylammonium iodide | - | High monoselectivity, functional group tolerance. acs.orgnih.gov |

| Green Chemistry | Dimethyl carbonate | Magnesium oxide (recyclable) | Environmentally friendly, sustainable. researchgate.net |

Introduction of the Nitro Group at Specific Positions: Direct and Indirect Methods

The regioselective introduction of a nitro group onto the indole ring is a critical step in the synthesis of nitro-substituted indoles. Both direct and indirect methods are employed to achieve this, with the choice of method often depending on the desired substitution pattern and the stability of the starting material.

Direct Nitration:

Direct nitration of the indole ring can be challenging due to the electron-rich nature of the heterocycle, which makes it susceptible to oxidation and polymerization under harsh acidic conditions. rsc.org However, careful selection of nitrating agents and reaction conditions can lead to the desired products. For instance, the nitration of N-protected indolines using ferric nitrate (B79036) has been shown to be an efficient method for the regioselective C5 nitration. figshare.com The resulting 5-nitroindoline (B147364) can then be aromatized to the corresponding 5-nitroindole (B16589). Similarly, the nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid yields a mixture of 5- and 6-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the major product. thieme-connect.com This can then be converted to the 6-nitroindole (B147325) derivative.

Indirect Methods:

Indirect methods often involve the synthesis of the indole ring from a pre-functionalized aromatic precursor already containing the nitro group. This approach offers greater control over the regioselectivity. A common strategy is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a nitrophenylhydrazone. acs.orgwikipedia.orgtestbook.combyjus.comyoutube.comnih.gov For example, the reaction of a (3-nitrophenyl)hydrazine with a suitable ketone or aldehyde will yield a 6-nitroindole. acs.org The Leimgruber-Batcho indole synthesis is another powerful method that provides flexibility in accessing various substituted indoles, including those with nitro groups. wikipedia.org

A recent development involves a transition-metal-free method for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds with high regioselectivity. rsc.orgrsc.org Another innovative approach is the silver-catalyzed nitration/annulation of 2-alkynylanilines, where the regioselectivity (5-nitro vs. 7-nitro) can be tuned by the substituents on the aniline (B41778) ring. rsc.org

| Method | Reagents | Position of Nitration | Reference |

| Direct Nitration of N-protected indoline (B122111) | Ferric Nitrate | C5 | figshare.com |

| Direct Nitration of Indoline-2-carboxylic acid | Conc. HNO3, Conc. H2SO4 | C6 (major), C5 (minor) | thieme-connect.com |

| Fischer Indole Synthesis | (3-nitrophenyl)hydrazine | C6 | acs.org |

| Transition-metal-free annulation | Enaminones, Dinitrobenzenes | C6 | rsc.orgrsc.org |

| Silver-catalyzed nitration/annulation | N-sulfonyl 2-alkynylanilines | C5 or C7 | rsc.org |

Phenyl Group Introduction at C-2 Position and Related Arylations

The introduction of a phenyl or other aryl group at the C-2 position of the indole nucleus is a key transformation for accessing compounds like this compound. Several methods are available for this purpose, often involving cross-coupling reactions or cyclization strategies.

One of the most widely used methods is the Fischer indole synthesis , where the appropriate phenyl-substituted ketone is reacted with a (nitrophenyl)hydrazine. wikipedia.orgtestbook.combyjus.comyoutube.comnih.gov For the synthesis of a 2-phenyl-6-nitroindole, one would start with acetophenone and (3-nitrophenyl)hydrazine.

Palladium-catalyzed cross-coupling reactions are also highly effective for C-2 arylation. The Sonogashira coupling of a 2-haloaniline with a terminal alkyne, such as phenylacetylene, followed by a base-assisted cycloaddition, provides a direct route to 2-arylindoles. rsc.org This method has been successfully applied to synthesize a variety of diversified 2-arylindole derivatives. rsc.org

Another approach involves the intramolecular arylogous nitroaldol condensation . This transition-metal-free method utilizes the reaction of an ortho-heteroatom-substituted aryl aldehyde or ketone with a 2-nitrobenzyl halide to construct 2-(2-nitroaryl)indole derivatives. nih.gov

A practical, multi-step synthesis of 2-aryl-indole-6-carboxylic acids has been developed, which involves an SNAr reaction, reductive cyclization, hydrolysis, and decarboxylation. researchgate.net This sequence offers an operationally simple and cost-effective route to these valuable intermediates.

| Method | Key Reagents | Product Type | Reference |

| Fischer Indole Synthesis | Phenyl-substituted ketone, (Nitrophenyl)hydrazine | 2-Aryl-nitroindole | wikipedia.orgtestbook.combyjus.comyoutube.comnih.gov |

| Palladium-catalyzed Sonogashira coupling/cyclization | 2-Iodoaniline, Phenylacetylene | 2-Arylindole | rsc.org |

| Intramolecular arylogous nitroaldol condensation | ortho-Heteroatom-substituted aryl aldehyde/ketone, 2-Nitrobenzyl halide | 2-(2-Nitroaryl)indole | nih.gov |

| Multi-step synthesis | - | 2-Aryl-indole-6-carboxylic acid | researchgate.net |

Reductive Cyclization Pathways for Nitro-Substituted Aromatics to Indoles

Reductive cyclization of nitro-substituted aromatics is a powerful strategy for the synthesis of the indole core. These methods typically involve the in situ reduction of a nitro group to a nitroso or amino group, which then participates in a cyclization reaction.

The Cadogan-Sundberg indole synthesis is a classic example, where o-nitrostyrenes are deoxygenated by trialkyl phosphites to form indoles. hellenicaworld.comwikipedia.org The reaction proceeds through the formation of a nitroso intermediate which then reacts with the alkene. A visible-light-induced photoredox Cadogan cyclization has also been developed, offering a milder, metal-free alternative. rhhz.net

The Bartoli indole synthesis is another important method that utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. wikipedia.orgjk-sci.com This reaction is particularly useful for the synthesis of 7-substituted indoles and requires at least two equivalents of the Grignard reagent.

Transition metal-catalyzed reductive cyclizations are also widely employed. For instance, a cobalt-rhodium heterobimetallic nanoparticle catalyst has been shown to be effective for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions. snu.ac.kr Palladium catalysts are also frequently used for the reductive cyclization of β-nitrostyrenes with carbon monoxide as the reductant. researchgate.net

A one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides starting from a 2-halonitrobenzene and a cyanoacetamide. researchgate.net This process involves an SNAr reaction followed by a reduction/cyclization step.

| Method | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

| Cadogan-Sundberg Indole Synthesis | o-Nitrostyrene | Trialkyl phosphite | Indole | hellenicaworld.comwikipedia.org |

| Bartoli Indole Synthesis | ortho-Substituted nitroarene | Vinyl Grignard reagent | 7-Substituted indole | wikipedia.orgjk-sci.com |

| Nanoparticle-catalyzed Reductive Cyclization | 2-(2-Nitroaryl)acetonitrile | Co-Rh nanoparticles, H2 | Indole | snu.ac.kr |

| Palladium-catalyzed Reductive Cyclization | β-Nitrostyrene | Pd catalyst, CO | Indole | researchgate.net |

| One-pot SNAr/Reductive Cyclization | 2-Halonitrobenzene, Cyanoacetamide | Base, Fe/HCl or Zn | 2-Amino-indole-3-carboxamide | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling and Cycloamination Reactions for Indole Construction

Transition metal catalysis has revolutionized the synthesis of indoles, offering mild and efficient routes with broad functional group tolerance. nih.gov Palladium-based catalysts are particularly prominent in this area. mdpi.com

Palladium-catalyzed reactions are used extensively for both intermolecular and intramolecular cyclizations to form the indole ring. mdpi.com For example, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide as the reducing agent is a well-established method. nih.govresearchgate.net This methodology has been extended to the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to afford pyrrolo[3,2-g]indoles. nih.gov

The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, which then undergoes the classic acid-catalyzed cyclization. wikipedia.org This expands the scope of the Fischer synthesis to a wider range of starting materials.

Palladium-catalyzed C-H activation has emerged as a powerful tool for indole synthesis, allowing for the direct functionalization of C-H bonds. nih.gov These methods often involve the use of a directing group to achieve high regioselectivity.

Other transition metals, such as cobalt, have also been employed in indole synthesis. For example, cobalt(III)-catalyzed indolization reactions of nitrones and N-alkyl-N-arylhydrazines with alkynes have been reported. mdpi.com

| Catalyst System | Reaction Type | Starting Materials | Reference |

| Palladium/CO | Reductive Cyclization | 2-Nitrostyrenes | nih.govresearchgate.net |

| Palladium | Cross-coupling/Fischer Cyclization | Aryl bromide, Hydrazone | wikipedia.org |

| Palladium | C-H Activation/Cyclization | Various arenes and coupling partners | nih.gov |

| Cobalt(III) | Indolization | Nitrones, N-alkyl-N-arylhydrazines, Alkynes | mdpi.com |

Silver-Catalyzed Nitration/Annulation Mechanistic Studies for Substituted Indoles

Silver catalysis has emerged as a valuable tool in indole synthesis, particularly in reactions involving alkyne activation and cyclization. acs.org Mechanistic studies have provided insights into the role of the silver catalyst in these transformations.

A silver(I)-catalyzed method for the synthesis of substituted indoles from pyrrole precursors has been reported. acs.org Density Functional Theory (DFT) studies suggest that this "back-to-front" synthesis proceeds via an unexpected initial activation of the pyrrole C-3 position.

Silver-catalyzed hydroamination of o-alkynylanilines is a common strategy for indole synthesis. whiterose.ac.uk The silver(I) species acts as a π-acid, activating the alkyne towards intramolecular attack by the aniline nitrogen.

A silver-catalyzed direct selanylation of indoles has also been developed, and mechanistic studies, including DFT calculations, support a classic electrophilic aromatic substitution pathway involving a Lewis adduct between Ag(I) and the diorganoyl diselenide. rsc.orgnih.govrsc.orgresearchgate.net

More relevant to the synthesis of nitroindoles, a silver-catalyzed nitration/annulation of 2-alkynylanilines using tert-butyl nitrite (B80452) (TBN) as the nitrogen source has been developed. rsc.org This reaction can be tuned to selectively produce either nitrated indoles or indazole-2-oxides by changing the N-protecting group on the 2-alkynylaniline. For N-sulfonyl 2-alkynylanilines, the reaction affords 5-nitroindoles or 7-nitroindoles depending on the substitution pattern of the starting material. rsc.org

| Reaction Type | Catalyst | Key Mechanistic Feature | Product | Reference |

| Indole Synthesis from Pyrroles | Silver(I) | C-3 activation of pyrrole | Substituted indoles | acs.org |

| Hydroamination | Silver(I) | π-acidic alkyne activation | Indoles | whiterose.ac.uk |

| Direct Selanylation | Silver(I) | Electrophilic aromatic substitution | 3-Selanylindoles | rsc.orgnih.govrsc.orgresearchgate.net |

| Nitration/Annulation | Silver | Tunable cyclization pathway | Nitrated indoles or Indazole-2-oxides | rsc.org |

Reactivity and Mechanistic Organic Transformations of 1 Methyl 6 Nitro 2 Phenyl 1h Indole Derivatives

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Functionalized Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution. The regioselectivity of this reaction is largely governed by the electronic and steric effects of the existing substituents. In the case of 1-methyl-6-nitro-2-phenyl-1H-indole, the outcome of electrophilic attack is a result of the combined influence of the N-methyl, C-2 phenyl, and C-6 nitro groups.

Generally, electrophilic substitution on the indole ring preferentially occurs at the C-3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com The N-methyl group further enhances the electron density of the pyrrole (B145914) ring, thereby activating it towards electrophilic attack.

However, the presence of the strongly electron-withdrawing nitro group at the C-6 position deactivates the benzene portion of the indole nucleus towards electrophilic attack. This deactivation further favors substitution on the already more reactive pyrrole ring. The C-2 phenyl group can exert a steric hindrance effect, potentially influencing the approach of the electrophile to the C-3 position. Despite this, functionalization at C-3 remains the most probable outcome for many electrophilic reactions. For instance, N-alkylindoles undergo Friedel–Crafts addition to nitrones at the C-3 position. richmond.edu

The table below summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on a generalized 1,2,6-trisubstituted indole scaffold, taking into account the directing effects of the substituents present in this compound.

| Electrophilic Reagent | Expected Major Product |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-Methyl-3,6-dinitro-2-phenyl-1H-indole |

| Halogenating agent (e.g., Br₂/FeBr₃) | 3-Bromo-1-methyl-6-nitro-2-phenyl-1H-indole |

| Acylating agent (e.g., RCOCl/AlCl₃) | 3-Acyl-1-methyl-6-nitro-2-phenyl-1H-indole |

| Alkylating agent (e.g., R-X/AlCl₃) | 3-Alkyl-1-methyl-6-nitro-2-phenyl-1H-indole |

It is important to note that while C-3 substitution is generally favored, the specific reaction conditions and the nature of the electrophile can sometimes lead to substitution at other positions, although typically in lower yields.

Reactions Involving the Nitro Group: Reduction and Related Conversions

The nitro group at the C-6 position of this compound is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a crucial step in the synthesis of many biologically active indole derivatives.

The reduction of an aromatic nitro group can be achieved using a range of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org For the reduction of the nitro group in this compound, several methods can be employed:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Reagents like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) are frequently used. commonorganicchemistry.com For example, 5-nitro-2-phenyl-1H-indole can be reduced to 5-amino-2-phenyl-1H-indole using Pd/C and hydrogen gas. nih.gov This method is generally effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. scispace.com Zinc (Zn) in acetic acid also provides a mild method for this transformation. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent but is not typically used for reducing aromatic nitro compounds to amines as it can lead to the formation of azo compounds. commonorganicchemistry.com

The resulting 6-amino-1-methyl-2-phenyl-1H-indole is a key intermediate that can be further functionalized. For instance, the amino group can be diazotized and converted to a variety of other substituents (e.g., -OH, -CN, -X via Sandmeyer reaction) or can participate in condensation and coupling reactions to build more complex molecular architectures.

The table below outlines some common reduction methods for aromatic nitro groups and their applicability to this compound.

| Reducing Agent | Product | Notes |

| H₂/Pd/C | 6-Amino-1-methyl-2-phenyl-1H-indole | Generally high yielding and clean. |

| Fe/HCl | 6-Amino-1-methyl-2-phenyl-1H-indole | A classic and cost-effective method. |

| SnCl₂/HCl | 6-Amino-1-methyl-2-phenyl-1H-indole | A milder alternative to Fe/HCl. |

| Zn/CH₃COOH | 6-Amino-1-methyl-2-phenyl-1H-indole | A mild reduction method. commonorganicchemistry.com |

Chemical Behavior of the Phenyl Moiety in Substituted Indoles

The phenyl group at the C-2 position of the indole ring is generally less reactive towards electrophilic substitution than the indole nucleus itself. However, under forcing conditions or with highly reactive electrophiles, substitution on the phenyl ring can occur. The directing effect of the indole substituent on the phenyl ring is typically ortho- and para-directing, although the steric bulk of the indole core can hinder ortho-substitution.

Furthermore, the C-2 phenyl group can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed if a suitable leaving group (e.g., a halide) is present on the phenyl ring. These reactions allow for the introduction of a wide range of substituents, further diversifying the chemical space of 2-phenylindole (B188600) derivatives.

While direct functionalization of the unsubstituted phenyl ring in this compound can be challenging, the synthesis of analogs with pre-functionalized phenyl rings is a common strategy to access a wider range of derivatives.

Influence of the N-Methyl Substituent on Indole Reactivity

The presence of a methyl group on the indole nitrogen has a significant impact on the reactivity of the molecule. The N-methyl group is an electron-donating group, which increases the electron density of the indole ring system, particularly at the C-3 position. This enhanced nucleophilicity makes N-methylindoles generally more reactive towards electrophiles compared to their N-H counterparts. researchgate.net

The absence of an N-H proton in this compound prevents reactions that involve deprotonation of the indole nitrogen. This includes certain base-catalyzed reactions and the formation of indolyl anions. Consequently, reactions are directed towards other sites on the molecule. For instance, in the Vilsmeier-Haack reaction, N-methylindoles are formylated at the C-3 position. sigmaaldrich.com

Furthermore, the N-methyl group can influence the regioselectivity of certain reactions. For example, in reactions with nitrogen dioxide and nitrous acid, 1-methyl-2-phenylindole (B182965) yields different products compared to 2-phenylindole. rsc.org Specifically, with nitrous acid, 1-methyl-2-phenylindole can form an azo-bis-indole derivative in good yields. rsc.org

The N-methylation also imparts distinct physical properties to the molecule, such as increased lipophilicity and altered solubility, which can be important for its biological applications.

Oxidation and Reduction Profiles of the Indole Ring System

The indole ring system can undergo both oxidation and reduction reactions, although the specific outcomes are highly dependent on the reaction conditions and the nature of the substituents present on the ring.

Oxidation:

The electron-rich indole nucleus is susceptible to oxidation. The course of the oxidation can vary, leading to a range of products. Common oxidizing agents can lead to the formation of oxindoles, isatins, or can even result in the cleavage of the pyrrole ring. The presence of the electron-withdrawing nitro group at C-6 would likely make the benzene ring more resistant to oxidation, while the electron-donating N-methyl and C-2 phenyl groups would activate the pyrrole ring towards oxidation. However, specific and controlled oxidation of the indole ring in this compound without affecting other functional groups would require carefully chosen reagents and conditions.

Reduction:

The indole ring itself is relatively resistant to reduction under conditions typically used to reduce nitro groups or other functional groups. However, under more forcing conditions, such as high-pressure catalytic hydrogenation or with strong reducing agents like lithium in liquid ammonia (B1221849) (Birch reduction), the indole ring can be reduced. The reduction can lead to the formation of dihydroindoles (indolines) or tetrahydroindoles, depending on the conditions. For instance, 2-phenylindole can be reduced to 2-phenylindoline (B1614884) using sodium cyanoborohydride in acetic acid. nih.gov In the case of this compound, the reduction of the nitro group would likely occur preferentially under milder conditions. Selective reduction of the indole ring in the presence of the nitro group would be challenging.

Functionalization at C-2 and C-3 Positions: Strategic Derivatization

The C-2 and C-3 positions of the indole ring are the most common sites for functionalization due to the inherent reactivity of the pyrrole ring. As previously discussed, the C-3 position is the most nucleophilic and readily undergoes electrophilic substitution.

Functionalization at C-3:

A wide variety of functional groups can be introduced at the C-3 position of the 1-methyl-2-phenyl-1H-indole scaffold. The presence of the N-methyl group enhances the reactivity at this position. Common C-3 functionalization reactions include:

Vilsmeier-Haack Reaction: Introduction of a formyl group using phosphoryl chloride and dimethylformamide. sigmaaldrich.com

Mannich Reaction: Introduction of an aminomethyl group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups. researchgate.net

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

These C-3 functionalized derivatives serve as versatile intermediates for the synthesis of more complex molecules. rsc.orgresearchgate.net

Functionalization at C-2:

While the C-3 position is generally more reactive, functionalization at the C-2 position is also possible, particularly through lithiation followed by reaction with an electrophile. The presence of the N-methyl group can facilitate lithiation at the C-2 position. However, in the case of this compound, the phenyl group already occupies the C-2 position. Further functionalization at this position would involve reactions of the phenyl ring itself, as discussed in section 3.3.

The strategic derivatization at the C-3 position of this compound is a key approach to modulate its biological activity and explore its potential as a therapeutic agent.

Reactions with Nitrogen Dioxide and Nitrous Acid: Formation of Isonitroso, Nitroso, and Azo-bis-Indole Derivatives

The reaction of indoles with nitrogen oxides and related species can lead to a variety of interesting products. The outcome of these reactions is highly dependent on the substitution pattern of the indole and the specific nitrosating or nitrating agent used.

For 1-methyl-2-phenylindole, the parent compound of the title molecule without the nitro group, its reaction with nitrogen dioxide (NO₂) or nitrous acid (HNO₂) in benzene has been studied. rsc.org The reaction with nitrogen dioxide leads to the formation of isonitroso derivatives, while the reaction with nitrous acid (generated from sodium nitrite (B80452) and acetic acid) primarily yields the 3-nitrosoindole derivative. rsc.orgresearchgate.net

A particularly noteworthy reaction of 1-methyl-2-phenylindole is its behavior with nitrous acid, which can also lead to the formation of the corresponding azo-bis-indole in good yields. rsc.org The formation of these azo compounds is also observed when 1,2-disubstituted indoles react with nitrogen monoxide. nih.gov The mechanism for the formation of the azo-bis-indole is proposed to proceed through the 3-nitrosoindole intermediate, which can then react further.

The table below summarizes the expected products from the reaction of 1-methyl-2-phenyl-1H-indole with nitrogen dioxide and nitrous acid.

| Reagent | Major Product(s) | Reference |

| Nitrogen Dioxide (NO₂) | Isonitroso derivative | rsc.org |

| Nitrous Acid (NaNO₂/CH₃COOH) | 3-Nitrosoindole, Azo-bis-indole | rsc.org |

Advanced Spectroscopic Characterization Methods for Structural Elucidation of 1 Methyl 6 Nitro 2 Phenyl 1h Indole

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis and Assignment of Characteristic Modes

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of a molecule. For 1-Methyl-6-nitro-2-phenyl-1H-indole, the FT-IR spectrum provides clear evidence of its key structural components.

The most telling signals in the IR spectrum are associated with the nitro (NO₂) group. Strong absorption bands are observed at approximately 1520 cm⁻¹ and 1345 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, respectively. vulcanchem.com The presence of these two intense bands is a classic indicator of a nitro-aromatic compound.

Table 1: Characteristic FT-IR Peaks for this compound vulcanchem.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (Indole, Phenyl) |

| 1520 | Asymmetric Stretch | Nitro (NO₂) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its conjugated system and optical properties. The this compound molecule possesses an extensive π-conjugated system, composed of the indole (B1671886) nucleus and the attached phenyl ring. This system gives rise to intense π→π* electronic transitions.

The parent compound, 1-methyl-2-phenylindole (B182965), exhibits fluorescence with an excitation peak at 298 nm and an emission peak at 376 nm. aatbio.com The introduction of a nitro group at the 6-position is known to significantly influence the electronic structure. The NO₂ group acts as a strong electron-withdrawing group, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red-shift) of the absorption maximum to a longer wavelength compared to the un-nitrated parent compound. The physical appearance of this compound as a yellow solid indicates that it absorbs light in the violet-blue region of the visible spectrum, likely in the 400-450 nm range. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the number and type of hydrogen and carbon atoms, their chemical environment, and their connectivity.

For this compound, the ¹H NMR spectrum shows distinct signals for each proton. vulcanchem.com The N-methyl group protons appear as a sharp singlet at approximately 3.82 ppm. The protons of the phenyl group appear as a multiplet in the aromatic region (7.38-7.68 ppm). The protons on the indole ring are also clearly resolved, including a singlet for the H-3 proton at 7.32 ppm and distinct doublets for the H-5 and H-7 protons, which are influenced by the adjacent nitro group. vulcanchem.com

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom. vulcanchem.com The carbon of the N-methyl group is observed at around 33.1 ppm. The carbons of the indole and phenyl rings appear in the aromatic region (110-149 ppm). Notably, the carbon atom attached to the nitro group (C-6) is significantly shifted to approximately 148.9 ppm due to the strong electron-withdrawing effect of the NO₂ group. vulcanchem.com

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) vulcanchem.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.15 | d | 8.5 | 1H | H-7 |

| 7.68–7.62 | m | - | 2H | Phenyl-H |

| 7.45–7.38 | m | - | 3H | Phenyl-H |

| 7.32 | s | - | 1H | H-3 |

| 6.95 | d | 8.5 | 1H | H-5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) vulcanchem.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 148.9 | C-6 |

| 137.2 | C-2 |

| 129.8–126.4 | Phenyl Carbons |

| 121.3 | C-3 |

| 119.8 | C-7 |

| 115.6 | C-5 |

| 110.4 | C-4 |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related structures, such as other 2-aryl-nitroindoles, allows for a well-founded prediction of its solid-state geometry. mdpi.comnih.gov

It is expected that the indole ring system itself would be essentially planar. A key parameter would be the dihedral angle between the plane of the indole nucleus and the plane of the 2-phenyl substituent. This angle is influenced by steric hindrance between the rings. In similar structures, this can lead to a twisted conformation. mdpi.com The nitro group at the C-6 position is expected to be nearly coplanar with the benzene (B151609) portion of the indole ring to maximize electronic conjugation. The crystal packing would likely be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···O hydrogen bonds involving the nitro group.

Mechanistic Biological Activity Investigations of 1 Methyl 6 Nitro 2 Phenyl 1h Indole Derivatives in Vitro Studies

Analysis of Ligand-Receptor Interactions at the Type 1 Cannabinoid Receptor (CB1)

The 2-phenylindole (B188600) scaffold, a core component of the compound of interest, has been identified as a privileged structure for the development of allosteric modulators of the CB1 receptor. nih.govacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a novel approach to fine-tune receptor function. nih.gov

Mechanisms of Allosteric Agonism and Modulation

A notable derivative, ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole), has been extensively studied as a positive allosteric modulator (PAM) of the CB1 receptor. nih.govnih.gov This means it can enhance the binding and/or signaling of orthosteric agonists. nih.gov Studies have shown that ZCZ011 can potentiate the binding of the orthosteric agonist [3H]CP55,940 to the CB1 receptor and augment the effects of the endogenous cannabinoid, anandamide (B1667382) (AEA). nih.gov

Interestingly, further characterization of ZCZ011 revealed that it not only acts as a PAM but also possesses intrinsic allosteric agonist activity. acs.orgnih.gov This means it can activate the CB1 receptor on its own, without the need for an orthosteric agonist. acs.orgnih.gov This dual activity has been observed across various signaling pathways. nih.gov The proposed binding sites for this class of compounds are thought to stabilize an active conformation of the CB1 receptor. acs.org

Signaling Pathway Analysis: G Protein Dissociation, cAMP Inhibition, β-Arrestin Translocation

The activation of the CB1 receptor by 1-methyl-6-nitro-2-phenyl-1H-indole derivatives triggers a cascade of intracellular signaling events. ZCZ011 has been shown to enhance AEA-stimulated [35S]GTPγS binding in mouse brain membranes, which is an indicator of G protein activation. nih.gov

However, detailed in vitro characterization of ZCZ011 revealed it acts as an allosteric agonist in all tested pathways, including G protein dissociation, cAMP inhibition, and β-arrestin translocation. acs.orgnih.gov While it demonstrated positive allosteric modulation of THC-induced β-arrestin translocation, no such modulation was observed for G protein dissociation or cAMP inhibition when combined with the potent synthetic cannabinoid CP55940. nih.gov This suggests a complex and pathway-dependent mechanism of action.

Receptor Internalization and ERK1/2 Phosphorylation Cascades Induced by Allosteric Activation

Further investigation into the downstream consequences of receptor activation has shown that ZCZ011 can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the internalization of the CB1 receptor. nih.govnih.gov A significant finding is that ZCZ011 efficaciously induces CB1 receptor internalization, a process often linked to receptor desensitization and regulation. acs.orgnih.gov This, combined with its ability to recruit β-arrestin, provides a deeper understanding of how allosteric activation governs receptor function. nih.gov ZCZ011 also displayed limited positive allosteric modulation of THC-induced ERK1/2 phosphorylation and receptor internalization. acs.orgnih.gov

Antibacterial Activity: Investigation of Molecular Mechanisms

Indole (B1671886) derivatives, including those with nitro and phenyl substitutions, have garnered attention for their potential as antibacterial agents. nih.govnih.govnih.govomicsonline.org Their mechanisms of action are multifaceted, ranging from the inhibition of essential bacterial enzymes to the disruption of resistance mechanisms.

Inhibition of Bacterial Efflux Pumps (e.g., NorA) and Susceptibility Modulation

A primary mechanism by which certain indole derivatives exert their antibacterial effect is through the inhibition of bacterial efflux pumps. nih.govnih.govasm.org These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. researchgate.net The NorA efflux pump in Staphylococcus aureus is a well-studied example. nih.govnih.govasm.org

Compounds based on the 2-phenylindole scaffold have been identified as promising NorA inhibitors. nih.gov For instance, 5-nitro-2-phenylindole has been shown to increase the susceptibility of S. aureus to antibiotics by four-fold. nih.gov The inhibition of these pumps leads to an accumulation of the antibiotic within the bacterial cell, restoring its efficacy. nih.govasm.org

Elucidation of Structure-Activity Relationships for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of indole derivatives. Research has indicated that the presence and position of substituents on the indole ring and the phenyl group significantly influence activity. nih.govnih.gov

For example, in a series of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, compounds with a m-chlorophenyl substituent demonstrated notable activity against MRSA. nih.gov Other studies on different classes of indole alkaloids have shown that specific substitutions can lead to potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net The exploration of diverse chemical modifications on the this compound core is an active area of research to develop novel and effective antimicrobial agents. d-nb.infonih.gov

Anticancer Activity: Cellular Mechanisms of Growth Inhibition

The indole scaffold is a prominent feature in many compounds with significant biological activity, including anticancer effects. dntb.gov.uamdpi.com Derivatives of this compound have been a subject of investigation to understand their mechanisms of cellular growth inhibition, particularly focusing on their cytotoxic effects and their ability to interfere with key signaling pathways in cancer cells.

In Vitro Cytotoxic Effects on Specific Tumorigenic Cell Lines (e.g., Breast Cancer Cells)

The anticancer potential of indole derivatives has been demonstrated through their cytotoxic activity against various cancer cell lines. While specific data for this compound is not extensively detailed in the reviewed literature, studies on closely related nitro-substituted indole and imidazole (B134444) compounds provide insight into their potential efficacy.

For instance, N-alkyl-nitroimidazole compounds have been evaluated for their in vitro antitumor activity against breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.comresearchgate.net These studies indicate that such compounds exhibit considerable selectivity towards tumor cells. openmedicinalchemistryjournal.com The cytotoxic effects, measured as IC50 values (the concentration required to inhibit the growth of 50% of cells), show notable activity. For example, N-methyl-nitroimidazole and N-ethyl-nitroimidazole showed IC50 values of 16.67 µM and 17.33 µM against the MDA-MB-231 breast cancer cell line, respectively. researchgate.net

Similarly, various synthetic indole derivatives have shown potent cytotoxic effects against a range of breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D. nih.gov A novel indoline (B122111) derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl)methyl) indoline (HNPMI), demonstrated significant cytotoxicity against MCF-7 and SkBr3 breast cancer cells with IC50 values of 64.10 μM and 119.99 μM, respectively, while showing less effect on non-cancerous cells. tuni.fi Furthermore, 5-nitroindole (B16589) derivatives have been synthesized and shown to induce antiproliferative effects in cancerous cells by generating reactive oxygen species. d-nb.info

Table 1: In Vitro Cytotoxicity of Related Nitro-Compounds and Indole Derivatives Against Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| N-Alkyl-Nitroimidazole | N-methyl-nitroimidazole | MDA-MB-231 | 16.67 | researchgate.net |

| N-Alkyl-Nitroimidazole | N-ethyl-nitroimidazole | MDA-MB-231 | 17.33 | researchgate.net |

| N-Alkyl-Nitroimidazole | N-propyl-nitroimidazole | MDA-MB-231 | 21.50 | researchgate.net |

| N-Alkyl-Nitroimidazole | N-butyl-nitroimidazole | MDA-MB-231 | 17.00 | researchgate.net |

| Indoline Derivative | HNPMI | MCF-7 | 64.10 | tuni.fi |

| Indoline Derivative | HNPMI | SkBr3 | 119.99 | tuni.fi |

Targeting Receptor Tyrosine Kinases (e.g., EGFR, HER2) and Associated Signaling Pathways

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. mdpi.com Indole derivatives have emerged as promising inhibitors of these kinases.

Molecular docking studies suggest that the nitro group of nitroindoles can form hydrogen bonds within the ATP-binding pockets of tyrosine kinases, while the phenyl group contributes to hydrophobic interactions, enhancing inhibitory activity. vulcanchem.com This is exemplified by studies on indoline derivatives, which are known to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR). tuni.fi For example, the compound HNPMI was identified through molecular docking as a potent EGFR inhibitor. tuni.fituni.fi Its binding to EGFR was shown to downregulate the downstream PI3K/S6K1 signaling pathway, ultimately inducing apoptosis (programmed cell death) in breast cancer cells. tuni.fituni.fi The mechanism involves the induction of caspases, key enzymes in the apoptotic process, and subsequent DNA fragmentation. tuni.fi

Investigation of Aromatase Inhibition Mechanisms through Computational and In Vitro Studies

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens. nih.gov It is a key therapeutic target in hormone-receptor-positive breast cancer, as inhibiting this enzyme reduces the production of estrogen that fuels tumor growth. nih.govexcli.denih.gov

While direct studies on this compound as an aromatase inhibitor are limited, research on other indole derivatives provides a strong rationale for this line of investigation. Melatonin, a natural indolic hormone, is known to block local estrogen synthesis by inhibiting aromatase. nih.govresearchgate.net Building on this, synthetic 2-methyl indole hydrazone derivatives have been investigated for their aromatase-inhibiting potential. nih.gov

These investigations employed both computational (molecular modeling) and in vitro methods. nih.gov The in vitro studies used a cell-free assay with a fluorescent substrate and a cell-based assay measuring cell proliferation in estrogen-receptor-positive (ER+) breast cancer cells (MCF-7 BUS). nih.govresearchgate.net The results showed that monochloro-substituted indole hydrazones had stronger aromatase inhibitory activity than melatonin. nih.gov Molecular modeling studies further confirmed these findings, providing insights into the structural basis for their inhibitory action. nih.govresearchgate.net Such studies highlight the potential of the indole scaffold in designing novel aromatase inhibitors. nih.gov Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in identifying the key structural features of non-steroidal inhibitors that lead to potent aromatase inhibition. excli.denih.gov

General Biological Roles and Molecular Mechanisms of Action of Indole Derivatives

The indole nucleus is a fundamental structural motif in a vast array of biologically active natural and synthetic compounds. dntb.gov.uanih.gov Its importance spans from essential biomolecules to therapeutic agents. researchgate.net

Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to a wide variety of metabolites. nih.govresearchgate.net In bacteria, tryptophan can be converted to indole, which acts as an intercellular signal molecule regulating processes like biofilm formation, drug resistance, and virulence. wikipedia.org In humans, tryptophan is the precursor to the neurotransmitter serotonin, which plays vital roles in the central nervous system, and the hormone melatonin, which regulates circadian rhythms. nih.govresearchgate.net

The versatility of the indole structure has been harnessed in medicinal chemistry to develop drugs with diverse mechanisms of action. mdpi.com Notable examples include:

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the production of prostaglandins. nih.gov

Vincristine and Vinblastine: Indole alkaloids that are powerful anticancer agents used since the 1960s. They function by inhibiting tubulin polymerization, a process essential for cell division. nih.gov

The broad spectrum of biological activities associated with indole derivatives underscores the significance of this heterocyclic system in drug discovery and chemical biology. dntb.gov.uamdpi.com Their ability to interact with numerous biological targets, including enzymes and receptors, makes them a privileged scaffold for developing new therapeutic agents. mdpi.com

Applications of 1 Methyl 6 Nitro 2 Phenyl 1h Indole in Advanced Chemical Synthesis and Materials Science

Precursor Role in the Synthesis of Complex Heterocyclic Systems and Pharmacophores

The strategic placement of the nitro group on the 1-methyl-2-phenyl-1H-indole scaffold makes it an excellent starting point for the synthesis of more elaborate heterocyclic systems and pharmacophores, which are molecular features responsible for a drug's biological activity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole (B1671886) ring and serves as a versatile chemical handle for further transformations.

A primary and crucial transformation is the reduction of the 6-nitro group to a 6-amino group. This reaction, typically achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride, converts the nitro-indole into 6-amino-1-methyl-2-phenyl-1H-indole. evitachem.com This resulting amino derivative is a highly valuable intermediate in medicinal chemistry. The newly introduced amino group can be readily modified through various reactions, such as acylation, alkylation, or diazotization, to build diverse and complex molecular architectures. These subsequent modifications are fundamental steps in constructing pharmacophores designed to interact with specific biological targets, forming the basis for new potential therapeutic agents. evitachem.comnih.gov

Furthermore, the core indole structure itself is a well-established pharmacophore, and derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. evitachem.com The ability to functionalize the 6-position via the nitro-to-amino pathway allows for the systematic development of new indole-based compounds for drug discovery programs.

Development of Novel Synthetic Methodologies Utilizing the Indole Scaffold

The unique electronic properties of 1-methyl-6-nitro-2-phenyl-1H-indole make it an ideal substrate for exploring and developing novel synthetic methodologies. The presence of the electron-withdrawing nitro group deactivates the benzene (B151609) portion of the indole ring toward certain reactions while influencing the regioselectivity of others.

One area of development is in electrophilic substitution reactions. The nitro group directs further substitutions on the aromatic ring, allowing for controlled functionalization. For instance, the electron-deficient indole core can undergo selective halogenation at specific positions, providing a route to halo-substituted derivatives that can then be used in cross-coupling reactions to introduce additional complexity. evitachem.com

Modern synthetic methods, such as palladium-catalyzed C-H activation and intramolecular oxidative coupling, are increasingly being applied to indole systems. unina.it While specific studies on this compound are emerging, related research on functionalized indoles demonstrates the potential. For example, efficient procedures for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been developed using palladium-catalyzed intramolecular coupling, a methodology that could be adapted for the target scaffold. unina.it Such methods, often enhanced by microwave irradiation, offer high yields, excellent regioselectivity, and reduced reaction times compared to traditional approaches. unina.it The development of these advanced synthetic protocols using substrates like this compound is critical for expanding the toolbox of synthetic chemists.

Exploration in Advanced Material Science: Photophysical and Electronic Device Applications

The investigation of indole derivatives in materials science, particularly for their photophysical and electronic properties, is a growing field of research. The extended π-conjugated system of the 2-phenyl-1H-indole core suggests potential for applications in organic electronics. However, the specific exploration of this compound in this domain is not extensively documented in current literature.

Generally, the photophysical properties of indole derivatives can be tuned by the introduction of electron-donating and electron-withdrawing groups. The nitro group, being a strong electron-withdrawing group, can significantly impact the absorption and emission spectra of the molecule. In related systems, such as (4-nitro-1H-indol-6-yl)phosphonates, the presence of the nitro group leads to specific absorption maxima (around 334 nm). researchgate.net This suggests that this compound likely possesses distinct photophysical characteristics that could be harnessed for applications such as fluorescent probes or as components in organic light-emitting diodes (OLEDs). Further research is required to characterize its luminescence, quantum yield, and suitability for electronic devices.

Derivatization for Accessing Diverse Chemical Libraries for Academic Screening

A key application of this compound in a research context is its role as a foundational scaffold for creating diverse chemical libraries. A chemical library is a collection of distinct but structurally related compounds used for high-throughput screening in drug discovery and chemical biology. The ability to systematically and efficiently generate a wide range of derivatives from a single, readily accessible starting material is highly valuable.

The functional handles on this compound are ideal for this purpose. As mentioned, the 6-nitro group can be reduced to an amine, which then opens up a vast array of possible reactions to attach different side chains and functional groups. evitachem.com This single transformation can lead to a large family of 6-substituted indole derivatives.

Furthermore, methodologies like the Nenitzescu reaction, Mannich reactions, and Suzuki coupling, which have been used to create libraries of other substituted N-phenylindoles for screening against biological targets like Mycobacterium tuberculosis, illustrate the strategies that can be applied. nih.gov By combining these established synthetic routes, researchers can rapidly produce a multitude of unique compounds based on the this compound core. These libraries can then be screened in various biological assays to identify novel hits for therapeutic development or to probe complex biological pathways. evitachem.comnih.gov The creation of a focused library of nitriles from indole derivatives highlights how a specific class of compounds can be systematically synthesized for further investigation. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-Methyl-6-nitro-2-phenyl-1H-indole?

Answer:

The synthesis typically involves two stages:

Core indole formation : Use transition-metal-catalyzed cyclization (e.g., Pd- or Rh-mediated methodologies) to construct the 2-phenyl-1-methylindole scaffold. For example, Pd-catalyzed coupling of substituted anilines with alkynes or aryl halides can yield the base structure .

Nitration : Introduce the nitro group at the 6-position via electrophilic aromatic substitution. Optimize reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to enhance regioselectivity, leveraging the directing effects of existing substituents .

Characterization : Confirm purity and structure using / NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) .

Basic: How can the molecular structure and crystallographic parameters of this compound be validated?

Answer:

X-ray diffraction : Grow single crystals via slow evaporation in a solvent like ethanol or DCM. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure refinement : Process data with SHELXTL (Bruker AXS) or SHELXL for refinement. Use ORTEP-3 (Windows GUI) or WinGX for thermal ellipsoid visualization .

Validation : Check bond lengths, angles, and torsion angles against similar indole derivatives (e.g., 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile ).

Advanced: How can regioselective nitration at the 6-position be achieved without side products?

Answer:

Directing group strategy : The 1-methyl group at N1 deactivates the indole ring, but the 2-phenyl group can influence electron density. Use nitrating agents like acetyl nitrate (AcONO₂) in anhydrous conditions to minimize over-nitration .

Protection/deprotection : Temporarily protect reactive sites (e.g., N-methylation) before nitration, then deprotect post-reaction.

Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electrophilic attack sites based on Fukui indices .

Advanced: What analytical techniques are suitable for studying its thermal stability and decomposition pathways?

Answer:

Thermogravimetric analysis (TGA) : Perform under nitrogen (heating rate: 10°C/min, 25–800°C) to identify decomposition steps. Compare with analogs like ethyl-2’-amino-5’-cyano-6’-(1H-indole-3yl) .

Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, decomposition) and calculate activation energy via Kissinger analysis.

Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

2D NMR techniques : Use HSQC to correlate - signals and HMBC to identify long-range couplings, especially for overlapping aromatic protons near the nitro group .

Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C.

Comparative analysis : Cross-reference with published spectra of structurally related compounds (e.g., 6-Methoxy-2-methyl-1-phenyl-1H-indole derivatives ).

Advanced: What strategies are recommended for evaluating its potential as a kinase inhibitor in drug discovery?

Answer:

In vitro kinase assays : Screen against a panel of kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays. Compare inhibition profiles with Bisindolylmaleimide inhibitors (e.g., GF 109203X) .

Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Calculate IC₅₀ values and assess selectivity via dose-response curves .

Molecular docking : Model interactions with kinase ATP-binding pockets using AutoDock Vina. Validate with MD simulations (e.g., GROMACS) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as nitroaromatics may be irritants or mutagens .

Storage : Store at −20°C in a desiccator, protected from light and moisture, to prevent decomposition .

Emergency protocols : Follow first-aid measures for indole derivatives (e.g., rinse skin/eyes with water for 15 minutes; seek medical attention if ingested) .

Advanced: How can computational methods aid in predicting its reactivity or biological targets?

Answer:

Quantum mechanical calculations : Use Gaussian or ORCA to compute Fukui functions for predicting electrophilic/nucleophilic sites .

Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify potential biological targets.

ADMET prediction : Employ SwissADME or ADMETlab to estimate bioavailability, toxicity, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.